molecular formula C11H12O3S B027881 3-Butynyl p-toluenesulfonate CAS No. 23418-85-1

3-Butynyl p-toluenesulfonate

Cat. No.: B027881
CAS No.: 23418-85-1
M. Wt: 224.28 g/mol
InChI Key: STOASOOVVADOKH-UHFFFAOYSA-N
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Description

3-Butynyl p-toluenesulfonate: is an organic compound with the molecular formula C11H12O3S . It is a derivative of p-toluenesulfonic acid, where the sulfonate group is esterified with 3-butyn-1-ol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Mechanism of Action

Target of Action

3-Butynyl p-toluenesulfonate, also known as but-3-ynyl 4-methylbenzenesulfonate, is a chemical compound that has been studied for its potential dopaminergic activity . This suggests that its primary targets may be dopamine receptors, particularly the D2 receptor .

Mode of Action

Studies have suggested that it may interact with dopamine d2 receptors . This interaction could potentially alter the function of these receptors, leading to changes in neurotransmission and neuronal activity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to dopamine signaling, given its potential dopaminergic activity . Dopamine is a key neurotransmitter involved in various physiological processes, including motor control, reward, and reinforcement. Alterations in dopamine signaling can have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential interaction with dopamine D2 receptors . By interacting with these receptors, the compound could potentially influence dopamine signaling and thereby affect various physiological processes controlled by this neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butynyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with 3-butyn-1-ol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of p-toluenesulfonyl chloride to a solution of 3-butyn-1-ol and triethylamine in a suitable solvent. The reaction mixture is then stirred and cooled to maintain the desired temperature. After completion, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Butynyl p-toluenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

    Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Reduction Reactions: The triple bond in the butynyl group can be reduced to form alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine in solvents such as tetrahydrofuran or dimethylformamide.

    Reduction Reactions: Hydrogen gas with palladium on carbon or Lindlar’s catalyst in ethanol or methanol.

Major Products:

Scientific Research Applications

3-Butynyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

    3-Butyn-1-ol: The alcohol precursor used in the synthesis of 3-butynyl p-toluenesulfonate.

    p-Toluenesulfonyl Chloride: The sulfonyl chloride precursor used in the synthesis.

    3-Butynyl Methanesulfonate: A similar compound where the sulfonate group is derived from methanesulfonic acid.

Uniqueness: this compound is unique due to its combination of a butynyl group and a p-toluenesulfonate group, which provides both reactivity and stability. This makes it particularly useful in a variety of synthetic applications, especially in forming carbon-carbon bonds through coupling reactions .

Properties

IUPAC Name

but-3-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOASOOVVADOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297461
Record name 3-Butynyl p-toluenesulfonate
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23418-85-1
Record name 3-Butynyl p-toluenesulfonate
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Record name 3-Butynyl p-toluenesulfonate
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Record name 3-Butynyl p-toluenesulfonate
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Record name but-3-yn-1-yl 4-methylbenzene-1-sulfonate
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Synthesis routes and methods I

Procedure details

To a mixture of 3-butyn-1-ol (0.5 g, 8.3 mmol) in CH2Cl2 (20 mL) and pyridine (1.7 mL, 33.2 mmol) was added p-toluenesulfonyl chloride (1.7 g, 8.7 mmol). This mixture was stirred at ambient temperature for 16 h then diluted with CH2Cl2 (20 mL) and quenched with aqueous 1% HCl (5 mL). The layers were separated and the organic layer was washed with aqueous 1% HCl (5 mL) and brine (5 mL). The organic layer was dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and purified via column chromatography (4:1 hexanes:EtOAc) to provide the title compound (0.30 g, 1.3 mmol, 16% yield). MS (DCI/NH3) m/z 242 (M+NH4)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
16%

Synthesis routes and methods II

Procedure details

Triethylamine (12.2 mL) was added dropwise to a mixture of 3-butyn-1-ol (5.09 g) and 4-toluenesulfonyl chloride (16.95 g) in 50 nm of CH2Cl2 cooled by an ice bath. The mixture was allowed to warm to room temperature. After 21 hours, the mixture was poured into ethyl acetate (150 mL) and washed with 0.1M HCl (75 mL), saturated NaHCO3 (75 mL), and brine (75 mL) and the organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. Purification by flash chromatography (10% ethyl acetate/hexane) gave 16.57 g of the product as a colorless solid.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
16.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Butynyl p-toluenesulfonate in polyacetylene electrolyte synthesis?

A: this compound acts as an initiator in the non-catalyst polymerization of 2-ethynylpyridine. [, ] This means it helps initiate the chain reaction that leads to the formation of the polyacetylene polymer. This is significant because it allows for the synthesis of the polymer without the need for a metal catalyst, which can be expensive and potentially contaminate the final product.

Q2: How is the resulting polyacetylene characterized in the research?

A: The researchers utilized various spectroscopic techniques to characterize the synthesized polyacetylene. Infrared (IR) spectroscopy was employed to identify specific functional groups present in the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the polymer's structure and composition. Additionally, UV-Visible spectroscopy helped determine the optical properties of the polyacetylene, specifically observing the characteristic absorption spectrum associated with π→ π* interband transitions starting around 800 nm, indicative of a conjugated polymer backbone. [] This thorough characterization provides valuable information about the chemical structure and properties of the synthesized material, which is crucial for understanding its potential applications in electrochemical devices.

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